molecular formula C8H8N4O3 B3073600 6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1018125-47-7

6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B3073600
CAS No.: 1018125-47-7
M. Wt: 208.17 g/mol
InChI Key: JRYQBTYZPJNHKZ-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a hydroxyethyl group attached to the triazole ring and a carboxylic acid group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the triazole or pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit the activity of enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(2-hydroxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c13-2-1-5-3-9-8-10-6(7(14)15)11-12(8)4-5/h3-4,13H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYQBTYZPJNHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C(=O)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 3
6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

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